3,7-Dimethyl-1-octene
Description
Structural Characteristics and Core Chemical Identity
3,7-Dimethyl-1-octene is an organic compound with the chemical formula C10H20. scbt.comnist.gov Its structure consists of an eight-carbon chain with a double bond between the first and second carbon atoms (a terminal alkene). Methyl groups are attached to the third and seventh carbon atoms. This branching and the position of the double bond are key to its chemical reactivity. The compound has a molecular weight of approximately 140.27 g/mol . scbt.comnih.govsigmaaldrich.com
The presence of a chiral center at the third carbon atom means that this compound can exist as different stereoisomers, specifically (R)- and (S)-enantiomers. nih.govsigmaaldrich.com The specific stereochemistry can be crucial in certain applications, particularly in the synthesis of biologically active molecules where chirality influences the compound's effect.
Table 1: Core Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 3,7-Dimethyloct-1-ene | nist.gov |
| CAS Number | 4984-01-4 | scbt.comnist.govsigmaaldrich.com |
| Molecular Formula | C10H20 | scbt.comnist.govnih.gov |
| Molecular Weight | 140.27 g/mol | scbt.comsigmaaldrich.com |
| InChI Key | KSXTZYRIJKDCEA-UHFFFAOYSA-N | nist.govsigmaaldrich.com |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 154-156 °C | sigmaaldrich.com |
| Density | 0.733 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.417 | sigmaaldrich.com |
Significance as an Alkene in Organic Synthesis
As an alkene, this compound's reactivity is dominated by the chemistry of its carbon-carbon double bond. This functional group serves as a site for numerous addition reactions, allowing for the introduction of a wide range of functional groups.
One of the key reactions is oxidation . Powerful oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave the double bond, leading to the formation of carboxylic acids. For instance, the oxidation of this compound can yield 2,6-Dimethylheptanoic acid. chegg.comuomustansiriyah.edu.iq This transformation is a valuable synthetic route for producing branched-chain fatty acids.
Hydration is another important reaction. Following Markovnikov's rule, the addition of water across the double bond would typically place the hydroxyl group on the more substituted carbon. However, methods like hydroboration-oxidation allow for the anti-Markovnikov addition of water, yielding the corresponding alcohol.
The terminal position of the alkene also makes it a suitable monomer for polymerization reactions. Studies have investigated the copolymerization of this compound with other monomers like ethylene (B1197577) and styrene (B11656) using Ziegler-Natta catalysts. sigmaaldrich.com The chirality of the monomer can influence the stereochemistry and properties of the resulting polymer. sigmaaldrich.com
Furthermore, this compound can be a precursor in the synthesis of other functionalized molecules. For example, it can undergo etherification with ethanol (B145695) in the presence of an acid catalyst to produce 7-ethoxy-3,7-dimethyl-1-octene. ontosight.ai
Overview of Research Directions and Applications
Research involving this compound and its derivatives spans several areas of chemistry.
In polymer science , the focus is on creating new polymers with specific properties. The use of chiral (R)-3,7-dimethyl-1-octene as a monomer has been explored to produce optically active polymers. sigmaaldrich.com These materials could have applications in areas requiring specific interactions with light or other chiral molecules.
In the field of fragrance and flavor chemistry , related structures like dihydrotagetone (3,7-dimethyl-5-one-1-octene) are investigated for their olfactory properties. researchgate.net While this compound itself is described as having a woody, piney, and herbaceous odor, its derivatives are of interest for creating new scent molecules. thegoodscentscompany.com
The compound also serves as an intermediate in the synthesis of pheromones . For example, derivatives of 3,7-dimethyl-2-octene have been synthesized as components of insect pheromones, which have applications in pest management. tandfonline.comtandfonline.com
Additionally, this compound is used as a building block in the synthesis of specialty chemicals and as an intermediate for producing analogs of biologically relevant molecules, such as 2,6-Dimethylheptanoyl-CoA, which is a substrate for enzymes involved in fatty acid metabolism. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
| Record name | 3,7-Dimethyloct-1-ene | |
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Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-01-4 | |
| Record name | 3,7-Dimethyl-1-octene | |
| Source | CAS Common Chemistry | |
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| Record name | 3,7-Dimethyloct-1-ene | |
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| Record name | 3,7-Dimethyloct-1-ene | |
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| Record name | 3,7-Dimethyloct-1-ene | |
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| Record name | 3,7-dimethyloct-1-ene | |
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Synthetic Methodologies and Pathways
Total Synthesis Approaches for 3,7-Dimethyl-1-octene
A practical and efficient total synthesis of this compound can be envisioned starting from readily available terpenoid precursors, such as citronellal (B1669106). A plausible synthetic route involves the application of the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds.
The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or ketone into an alkene. In the context of synthesizing this compound, citronellal (3,7-dimethyloct-6-enal) can be a suitable starting material. However, to obtain the desired 1-octene (B94956) structure, the internal double bond of citronellal must first be saturated. This can be accomplished through selective hydrogenation.
A proposed synthetic pathway is outlined below:
Hydrogenation of Citronellal: Selective hydrogenation of the carbon-carbon double bond in citronellal yields 3,7-dimethyloctanal. This transformation can be achieved using a variety of catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Wittig Reaction: The resulting saturated aldehyde, 3,7-dimethyloctanal, can then undergo a Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide is typically prepared by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium. The reaction converts the carbonyl group of the aldehyde into a terminal double bond, affording the target molecule, this compound.
| Step | Reactant | Reagents | Product |
| 1 | Citronellal | H₂, Pd/C | 3,7-Dimethyloctanal |
| 2 | 3,7-Dimethyloctanal | 1. Ph₃PCH₃Br, n-BuLi 2. 3,7-Dimethyloctanal | This compound |
Another potential approach involves a Grignard reaction. The synthesis could start from a suitable alkyl halide, which is converted into a Grignard reagent. This reagent can then react with an appropriate electrophile to construct the carbon skeleton of this compound. For instance, the Grignard reagent derived from 1-bromo-2,6-dimethylheptane could theoretically react with a source of a vinyl group, although this is a less common and potentially more challenging route compared to the Wittig approach.
Synthesis of Functionalized Derivatives of this compound
The terminal double bond in this compound serves as a versatile functional handle for the synthesis of a variety of derivatives through addition and oxidation reactions.
The catalytic hydrogenation of this compound leads to the saturation of the double bond, yielding the corresponding alkane, 2,6-dimethyloctane. This reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond.
| Reactant | Catalyst | Product |
| This compound | Pt, Pd, or Ni | 2,6-Dimethyloctane |
This transformation is generally quantitative and is a fundamental reaction in organic synthesis for the conversion of alkenes to alkanes.
The double bond of this compound is susceptible to various oxidation reactions, leading to a range of functionalized products.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, 3,7-dimethyl-1,2-epoxyoctane. This three-membered ring ether is a valuable synthetic intermediate.
Dihydroxylation: The alkene can be converted to a vicinal diol (3,7-dimethyloctane-1,2-diol) through dihydroxylation. This can be achieved via two main stereochemical pathways:
Syn-dihydroxylation: Using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) (the Upjohn dihydroxylation) results in the formation of a cis-diol.
Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.
Hydroboration-Oxidation: This two-step reaction provides a route to an anti-Markovnikov alcohol. Treatment of this compound with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution yields 3,7-dimethyloctan-1-ol. This reaction is regioselective for the addition of the hydroxyl group to the less substituted carbon of the double bond and proceeds with syn-stereochemistry.
| Reaction | Reagents | Product |
| Epoxidation | m-CPBA | 3,7-Dimethyl-1,2-epoxyoctane |
| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 3,7-Dimethyloctane-1,2-diol (cis) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3,7-Dimethyloctan-1-ol |
Functionalization of this compound can also lead to the formation of other unsaturated compounds such as alkenols and dienes. For instance, allylic oxidation could introduce a hydroxyl group at the C3 position, although this would compete with reactions at the double bond. The synthesis of dienes from this compound would require more complex multi-step sequences, potentially involving elimination reactions from appropriately functionalized derivatives. A related compound, 3,7-dimethylocta-1,6-diene, is a known compound in the literature.
The terminal double bond of this compound can be oxidatively cleaved to produce a carboxylic acid with one fewer carbon atom. A common method for this transformation is ozonolysis followed by an oxidative workup.
Ozonolysis: Treatment of this compound with ozone (O₃) followed by workup with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the double bond and oxidizes the terminal carbon to a carboxylic acid, yielding 2,6-dimethylheptanoic acid. The other carbon of the double bond is converted to formaldehyde, which is typically not isolated.
| Reactant | Reagents | Product |
| This compound | 1. O₃ 2. H₂O₂ | 2,6-Dimethylheptanoic acid |
Stereoselective and Enantioselective Synthesis Strategies
The carbon atom at position 3 in this compound is a chiral center. Therefore, the synthesis of enantiomerically pure (R)- or (S)-3,7-dimethyl-1-octene requires stereoselective or enantioselective synthetic strategies.
One approach to achieving enantioselectivity is through the use of chiral catalysts in key bond-forming reactions. For instance, in the context of a Wittig-type synthesis, the use of a chiral phosphine ligand could potentially induce asymmetry.
A more direct and well-established approach involves asymmetric hydrogenation of a suitable prochiral precursor. If a synthetic route could be designed to produce a precursor with a double bond at the 1,2-position and a prochiral center at C3, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral phosphine ligands) could selectively produce one enantiomer of this compound.
Alternatively, kinetic resolution of a racemic mixture of this compound or a precursor could be employed. This involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for their separation.
The synthesis of the individual enantiomers, such as (R)-3,7-dimethyloct-1-ene, is of interest for various applications, including the synthesis of chiral polymers and as chiral building blocks in organic synthesis.
| Strategy | Description |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., in hydrogenation or Wittig-type reactions) to favor the formation of one enantiomer. |
| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product, such as (R)-citronellal, and carrying it through a synthetic sequence that preserves the stereocenter. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer. |
Synthesis of Optically Active Isomers
The synthesis of enantiomerically enriched or pure isomers of this compound is crucial for applications where chirality plays a significant role. Asymmetric synthesis provides the most direct route to these optically active compounds.
One conceptual approach involves the asymmetric hydrogenation of a suitable prochiral precursor. While specific examples for this compound are not extensively detailed in publicly available literature, the general principles of asymmetric hydrogenation of unfunctionalized alkenes using chiral transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine ligands, are well-established. This method could potentially be applied to a precursor like 3,7-dimethyl-1,3-octadiene to stereoselectively reduce the internal double bond, leaving the terminal double bond intact. The success of such an approach would heavily depend on the catalyst's ability to differentiate between the two prochiral faces of the alkene.
Another strategy involves the use of starting materials from the chiral pool. For instance, optically active citronellol (B86348), a naturally occurring monoterpenoid, possesses the required carbon skeleton and a chiral center at the C3 position (when numbered according to the octene chain). A synthetic sequence could be envisioned where the primary alcohol of citronellol is converted into a good leaving group, followed by an elimination reaction to form the terminal double bond. Careful selection of reaction conditions would be necessary to avoid isomerization of the double bond and racemization at the chiral center.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org An auxiliary, which is an enantiomerically pure compound, is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A plausible chiral auxiliary-based synthesis of this compound could involve the conjugate addition of an organometallic reagent to an α,β-unsaturated system attached to a chiral auxiliary. For example, an α,β-unsaturated ester or amide derived from a chiral alcohol or amine, respectively, could be used. The reaction of this system with a suitable organocuprate, such as lithium di(isoamyl)cuprate, would introduce the isobutyl group at the 7-position. The chiral auxiliary would then direct the subsequent introduction of the methyl group at the 3-position. Finally, the ester or amide would be converted to the terminal alkene.
| Chiral Auxiliary Type | Potential Application in this compound Synthesis | Key Transformation |
| Evans Oxazolidinones | Acylation followed by diastereoselective alkylation. | Introduction of the methyl group at the C3 position. |
| Camphorsultams | Diastereoselective conjugate addition. | Introduction of the isobutyl group. |
| Chiral Amino Alcohols | Formation of chiral imines for diastereoselective additions. | Control of stereochemistry during C-C bond formation. |
Enzymatic and Biocatalytic Syntheses
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with high enantio- and regioselectivity. The synthesis of terpenoid compounds, which are structurally related to this compound, has been a significant area of research in biocatalysis. researchgate.net
Ene-reductases are a class of enzymes that can catalyze the asymmetric reduction of activated carbon-carbon double bonds. While this compound itself is an unactivated alkene, a precursor containing an activating group could potentially be a substrate for an ene-reductase. For instance, an α,β-unsaturated aldehyde or ketone with the appropriate carbon skeleton could be stereoselectively reduced to introduce the chiral center at the C3 position. Subsequent chemical modification would then be required to convert the functional group into the terminal alkene.
Another biocatalytic approach could involve the use of microorganisms. Certain fungi, for example, are known to perform biotransformations on terpenes. longdom.org The fungus Rhizopus oryzae has been shown to transform citronellene, a related monoterpene, into various oxygenated products. longdom.org While direct conversion to this compound has not been reported, this demonstrates the potential of microbial systems to modify the structure of such molecules. Further screening of microorganisms or genetic engineering of metabolic pathways could potentially lead to a direct biocatalytic route.
| Enzyme/Biocatalyst | Potential Reaction | Precursor Substrate | Product |
| Ene-reductase | Asymmetric reduction | 3,7-Dimethyl-2-octenal | (R)- or (S)-3,7-Dimethyloctanal |
| Lipase (B570770) | Kinetic resolution | Racemic 3,7-dimethyl-1-octen-3-ol | Enantiomerically enriched alcohol and ester |
| Rhizopus oryzae | Biotransformation | Citronellene | Dihydroxycitronellene and other oxygenated products longdom.org |
Regioselectivity and Stereoselectivity in Synthetic Reactions
Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of this compound, particularly for the optically active isomers.
Regioselectivity primarily concerns the formation of the terminal double bond. In elimination reactions designed to generate the alkene, the choice of base and leaving group can influence the outcome between the desired 1-octene (Hofmann product) and the thermodynamically more stable internal octenes (Zaitsev products). Bulky bases tend to favor the formation of the terminal alkene due to steric hindrance. Similarly, in reactions like the Wittig olefination, the choice of a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide) with an appropriate ketone would ensure the formation of the terminal methylene group.
Stereoselectivity is the critical factor in obtaining enantiomerically pure this compound. In asymmetric hydrogenation, the chiral ligand on the metal catalyst creates a chiral environment that favors the addition of hydrogen to one face of the prochiral alkene over the other. The degree of enantiomeric excess (ee) is a measure of the success of this stereodifferentiation. In chiral auxiliary-based methods, the stereoselectivity arises from the steric and electronic properties of the auxiliary, which directs the approach of the incoming reagent to one diastereotopic face of the substrate. For enzymatic reactions, the high stereoselectivity is a result of the specific three-dimensional structure of the enzyme's active site, which binds the substrate in a particular orientation, allowing the reaction to occur on only one enantiotopic face.
Industrial Scale-Up and Process Optimization in Synthesis
The transition from a laboratory-scale synthesis to an industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Optimization would focus on maximizing the yield and selectivity of the desired isomer while minimizing waste and energy consumption. This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, solvent, and reaction time. Design of Experiments (DoE) is a powerful statistical tool often employed in the fine chemical industry to efficiently explore the reaction parameter space and identify optimal conditions. For biocatalytic processes, optimization would also include factors like pH, substrate concentration, and enzyme stability.
Industrial Scale-Up presents challenges related to mass and heat transfer. Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. For instance, in a highly exothermic reaction like a Grignard addition, efficient heat removal is crucial to prevent side reactions and ensure safety. The choice of reactor type (e.g., batch, semi-batch, or continuous flow) is a key decision. Continuous flow reactors, in particular, can offer advantages in terms of safety, consistency, and scalability for certain reactions.
For processes involving expensive chiral catalysts or auxiliaries, their recovery and reuse are essential for economic viability. Heterogenization of homogeneous catalysts by immobilizing them on a solid support is one strategy to facilitate catalyst separation and recycling. In chiral auxiliary-based syntheses, the efficient cleavage and recovery of the auxiliary are critical process steps.
The industrial synthesis of related fragrance compounds, such as menthol and citronellol, provides valuable insights into the large-scale production of chiral terpenoids. leffingwell.com These processes often involve a combination of chemical and biocatalytic steps, highlighting the importance of an integrated approach to process development.
| Process Parameter | Optimization Goal | Considerations for Scale-Up |
| Catalyst Loading | Minimize cost | Efficient catalyst recovery and recycling; potential for catalyst deactivation. |
| Solvent Selection | Improve reaction rate and selectivity; facilitate product isolation; minimize environmental impact. | Solvent recovery and purification; flammability and toxicity. |
| Temperature | Maximize reaction rate and selectivity; minimize side reactions. | Efficient heat transfer in large reactors; potential for thermal runaway. |
| Reaction Time | Maximize throughput. | Correlation with batch cycle time and reactor volume. |
| Purification Method | Achieve desired product purity. | Scalability of chromatography, distillation, or crystallization. |
Chemical Reactivity and Transformation Mechanisms
Electrophilic Addition Reactions of the Alkene Moiety
The terminal double bond in 3,7-dimethyl-1-octene is electron-rich due to the presence of the pi bond, making it nucleophilic and prone to attack by electrophiles. Electrophilic addition reactions proceed via a two-step mechanism involving the initial formation of a carbocation intermediate.
The general mechanism begins with the electrophile (E⁺) attacking the double bond, leading to the formation of a sigma bond and a carbocation. This initial step is typically the rate-determining step of the reaction. The resulting carbocation is then attacked by a nucleophile (Nu⁻) to form the final addition product.
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (or other nucleophile) attaches to the more substituted carbon. This preference is due to the formation of the more stable carbocation intermediate. In the case of this compound, protonation of the terminal C1 carbon leads to a secondary carbocation at C2, which is more stable than the primary carbocation that would form if the proton added to C2.
Therefore, the reaction with a hydrogen halide such as hydrogen bromide (HBr) is predicted to yield 2-bromo-3,7-dimethyloctane as the major product. The reaction proceeds as follows:
Protonation: The pi electrons of the double bond attack the hydrogen of HBr, forming a new C-H bond at the C1 position and a secondary carbocation at the C2 position.
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electron-deficient carbocation at C2 to form the final product.
Similarly, the acid-catalyzed hydration of this compound, typically using aqueous sulfuric acid, is expected to produce 3,7-dimethyl-2-octanol. The mechanism involves the formation of the same secondary carbocation at C2, which is then attacked by a water molecule. A final deprotonation step yields the alcohol. Because the carbocation intermediate is planar, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if a new chiral center is formed.
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a fundamental reaction for converting alkenes to alkanes. For this compound, this reaction is not only a method for saturation but also a model for studying complex stereochemical phenomena such as double bond migration and racemization. scribd.com
The process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction typically occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed.
During catalytic hydrogenation, particularly with palladium-based catalysts, the terminal double bond of this compound can migrate to internal positions. This isomerization occurs through a mechanism involving the reversible formation of a half-hydrogenated intermediate (an alkyl-metal species) on the catalyst surface. This intermediate can eliminate a hydrogen atom from an adjacent carbon to re-form a double bond in a new location before the second hydrogen atom is added to complete the saturation. This can lead to the formation of internal octene isomers, such as 3,7-dimethyl-2-octene. The presence of bases can significantly slow the rate of this double bond migration. scribd.com
When optically active (+)-3,7-dimethyl-1-octene is subjected to catalytic hydrogenation, a loss of optical activity in the resulting 3,7-dimethyloctane can be observed. This racemization is intrinsically linked to the double bond migration phenomenon. If the double bond migrates to involve the chiral center at C3 (forming 3,7-dimethyl-2-octene or 3,7-dimethyl-3-octene intermediates), the subsequent re-hydrogenation can occur from either face of the newly formed double bond, leading to the formation of both (R) and (S) enantiomers of the saturated product. Palladium catalysts are known to induce more significant racemization compared to platinum catalysts. scribd.com
The choice of catalyst and reaction conditions has a profound impact on the stereochemical course of the hydrogenation of this compound.
Catalyst Type: Palladium catalysts, while highly active, are more prone to causing both double bond migration and subsequent racemization. scribd.com Platinum catalysts, such as platinum oxide (PtO₂), are generally less likely to induce these side reactions, resulting in a higher retention of stereochemistry. scribd.com For instance, the hydrogenation of optically active this compound over platinum oxide in acetic acid resulted in only 3% racemization. scribd.com
Additives: The addition of bases, such as potassium hydroxide (B78521) (KOH) or pyridine, can significantly suppress double bond migration and, consequently, racemization. scribd.com These basic additives are thought to modify the catalyst surface, altering the adsorption characteristics of the alkene and intermediates, thereby disfavoring the isomerization pathway.
Solvent: The choice of solvent can also influence the reaction's outcome. For example, hydrogenation in a protic solvent like acetic acid with a platinum catalyst has been shown to proceed with high stereointegrity. scribd.com
The following table summarizes the effect of different catalysts on the racemization of optically active alkenes, including a specific data point for this compound.
| Optically Active Alkene | Catalyst | Solvent | % Racemization |
|---|---|---|---|
| (+)-3-Phenyl-1-butene | 5% Pd-C | Ethanol (B145695) | 63 |
| (+)-3-Phenyl-1-butene | Platinum Oxide | Ethanol | 52 |
| (+)-3-Phenyl-1-butene | Platinum Oxide | Acetic Acid | 57 |
| (+)-3,7-Dimethyl-1-octene | Platinum Oxide | Acetic Acid | 3 |
Data sourced from Nishimura, S. (2001) Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. scribd.com
Oxidation Reactions and Product Distributions
The double bond of this compound is susceptible to various oxidation reactions, which can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions.
Epoxidation is the reaction that converts the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. A common class of reagents for this transformation is peroxy acids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA).
The mechanism of epoxidation with a peroxy acid is a concerted process, often referred to as the "Butterfly Mechanism." In this single-step reaction, the oxygen atom furthest from the carbonyl group of the peroxy acid is transferred to the alkene. The pi bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen, while simultaneously, the peroxy acid's O-H bond breaks, and a new C=O bond forms as the proton is transferred to the carbonyl oxygen of the peroxy acid. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. For this compound, this reaction would produce (3,7-dimethyl-oxiran-2-yl)methane.
The selectivity of epoxidation can be influenced by the steric and electronic properties of the alkene. As this compound is a terminal alkene, there is generally good selectivity for the formation of the terminal epoxide. Catalytic methods for epoxidation, often employing transition metal catalysts and hydroperoxides like tert-butyl hydroperoxide (TBHP), can also be utilized. These systems offer alternative pathways and selectivities, sometimes allowing for asymmetric epoxidation with the use of chiral catalysts.
Formation of Diols and Polyols
The terminal alkene functionality of this compound allows for the straightforward introduction of hydroxyl groups to form diols and, potentially, polyols. The stereochemical outcome of these hydroxylation reactions is dependent on the chosen synthetic route.
Syn-Dihydroxylation: The conversion of this compound to a vicinal diol with syn stereochemistry, where both hydroxyl groups are added to the same face of the double bond, can be achieved using classic oxidizing agents. Reagents such as osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, or cold, alkaline potassium permanganate (B83412) (KMnO₄), lead to the formation of 3,7-dimethyloctane-1,2-diol. The reaction proceeds through a cyclic intermediate, which ensures the syn-addition of the hydroxyl groups.
Anti-Dihydroxylation: An alternative pathway to a vicinal diol involves a two-step process that yields the anti product, with the hydroxyl groups on opposite faces. The first step is the epoxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1,2-epoxy-3,7-dimethyloctane. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-type mechanism, resulting in the formation of 3,7-dimethyloctane-1,2-diol with anti-stereochemistry.
In addition to vicinal diols, other polyhydroxylated derivatives related to this structure are known. For instance, this compound-3,6,7-triol has been identified as a naturally occurring compound in grapes and wine, indicating that biological systems can also hydroxylate this carbon skeleton at various positions.
Oligomerization and Polymerization Dynamics
As an alpha-olefin (α-olefin), this compound can undergo polymerization to form long-chain macromolecules. The structure and properties of the resulting polymer are highly dependent on the catalyst system employed.
Mechanistic Aspects of Alkene Oligomerization
The oligomerization of α-olefins is typically catalyzed by transition metal complexes or solid acid catalysts. For this compound, mechanisms analogous to those for other terminal alkenes like 1-hexene (B165129) and 1-octene (B94956) are expected. With transition metal catalysts, the process generally involves the insertion of the alkene into a metal-hydride or metal-alkyl bond. The Cossee-Arlman mechanism is a widely accepted model for Ziegler-Natta catalysis, proposing that the polymer chain grows through the repeated insertion of monomer units into the titanium-carbon bond of the active site. Chain transfer reactions can limit the chain length, leading to the formation of dimers, trimers, and other oligomers.
Incorporation into Polymeric Structures
The polymerization of this compound has been reported using Ziegler-Natta catalysts, which are capable of producing stereoregular polymers. These catalysts, which can be either heterogeneous (e.g., TiCl₄ supported on MgCl₂) or homogeneous (e.g., metallocene catalysts), facilitate the stereospecific insertion of the monomer into the growing polymer chain. wikipedia.org This control over stereochemistry can lead to isotactic or syndiotactic polymers, where the chiral centers created during polymerization have a regular arrangement.
This compound can also be incorporated into copolymers. Its copolymerization with other monomers such as ethylene (B1197577), styrene (B11656), 1-vinylnaphthalene (B14741), and 2-methylstyrene (B165405) has been achieved using Ziegler-Natta catalysts. wikipedia.org This incorporation of a branched, chiral monomer can be used to modify the physical properties of the resulting polymer, such as its crystallinity, melting point, and mechanical behavior.
Below is a table summarizing catalyst systems used for the polymerization of this compound and related α-olefins.
| Catalyst Type | Description | Polymer Product |
| Ziegler-Natta (Heterogeneous) | Titanium compounds (e.g., TiCl₄) with an organoaluminum cocatalyst (e.g., triethylaluminium). | Can produce highly crystalline, isotactic polymers. |
| Ziegler-Natta (Homogeneous) | Metallocene complexes (e.g., zirconocenes) with a cocatalyst like methylaluminoxane (B55162) (MAO). | Allows for precise control over polymer tacticity (isotactic or syndiotactic). |
| Cationic Polymerization | Initiated by strong acids or Lewis acids. | Applicable to alkenes with electron-donating groups that can stabilize a carbocation intermediate. |
Rearrangement and Cyclization Reactions
The carbon skeleton of this compound is prone to intramolecular rearrangement and cyclization reactions, particularly under acidic conditions. These reactions are analogous to those observed for structurally similar terpenes like citronellal (B1669106).
The acid-catalyzed cyclization of compounds with the 3,7-dimethyloctene framework is a well-established method for synthesizing p-menthane (B155814) derivatives. This transformation is mechanistically described as an intramolecular Prins reaction or a related electrophilic cyclization. The reaction is initiated by the protonation of the double bond, which generates a tertiary carbocation at the C2 position. This carbocation can then be attacked by the electron-rich C6-C7 bond (if it were a double bond, as in citronellal) or other internal nucleophiles, leading to the formation of a six-membered ring. Subsequent rearrangement and deprotonation yield various cyclic monoterpenoids. Given its structure, this compound is expected to undergo similar acid-catalyzed cyclization to form derivatives of the p-menthane skeleton.
Derivatization Reactions for Specialty Chemicals
The functionalization of this compound provides a pathway to a range of specialty chemicals, particularly those used in the flavor and fragrance industries.
Hydroformylation: One of the most powerful methods for derivatizing terminal alkenes is hydroformylation (or the oxo process). This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. researchgate.net The hydroformylation of this compound would produce a mixture of aldehydes: the linear 4,8-dimethylnonanal and the branched 2,4,8-trimethyl-octanal. These aldehydes are valuable intermediates that can be subsequently hydrogenated to the corresponding alcohols (valuable as fragrance components or plasticizer precursors), oxidized to carboxylic acids, or converted to amines. The hydroformylation of the related compound citronellene has been shown to produce isomeric aldehydes. fragranceconservatory.com
Fragrance and Flavor Intermediates: The 3,7-dimethyloctyl skeleton is a common motif in many fragrance compounds. For example, 3,7-dimethyloct-1-en-3-ol (a hydrated derivative) is noted for its woody and citrus aroma. googleapis.com Other derivatives, such as 3,7-dimethyloct-6-en-1-yl methyl carbonate, are also used as perfume ingredients. conicet.gov.ar The synthesis of (-)-Menthol, a high-value specialty chemical, often proceeds from related terpene precursors like citronellal through a cyclization and hydrogenation sequence, highlighting the importance of the 3,7-dimethyloctyl framework in producing valuable fine chemicals.
The table below lists some potential derivatization reactions of this compound and their corresponding product classes.
| Reaction | Reagents | Product Class | Potential Application |
| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehydes | Fragrance intermediates, precursors for alcohols and acids |
| Hydration | H₂O, Acid catalyst | Alcohols | Solvents, fragrance components |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides | Reactive intermediates for diols, amino alcohols, etc. |
| Acid-catalyzed Cyclization | Protic or Lewis acids | p-Menthane derivatives | Synthesis of menthol-like compounds, flavor & fragrance |
Catalysis in the Chemistry of 3,7 Dimethyl 1 Octene
Homogeneous Catalysis for Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and catalyst design for the transformations of 3,7-dimethyl-1-octene. One of the most notable applications is in the field of polymerization.
(R,S)-3,7-dimethyl-1-octene can undergo polymerization in the presence of homogeneous isotactic specific catalysts. sigmaaldrich.com These reactions involve a highly stereospecific insertion of the olefin into a metal-carbon bond. sigmaaldrich.com Ziegler-Natta catalysts, which can be either homogeneous or heterogeneous, are particularly significant in this context. wikipedia.orglibretexts.org Homogeneous Ziegler-Natta systems, typically based on Group 4 metals like titanium, zirconium, or hafnium (e.g., metallocenes), are used with a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). wikipedia.orgcmu.edu These "single-site" catalysts allow for precise control over the polymer's structure and properties. cmu.edu The copolymerization of optically active this compound with ethylene (B1197577) or other vinyl monomers like styrene (B11656) has also been reported using these isospecific Ziegler-Natta catalysts. sigmaaldrich.commdpi.com
Beyond polymerization, other homogeneous catalytic reactions applicable to olefins like this compound include hydroformylation and isomerization. Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, converting the alkene into an aldehyde. youtube.comacs.org This reaction is typically catalyzed by complexes of cobalt or rhodium. youtube.com For a branched olefin like this compound, this process could lead to a mixture of aldehyde isomers. The regioselectivity (linear vs. branched product) is a key challenge and can be influenced by the choice of ligands on the metal center. acs.org
Isomerization, the process of shifting the position of the double bond within the molecule, can be achieved using various homogeneous catalysts, including palladium complexes. acs.orgomniscient.sgresearchgate.net For this compound, this could result in the formation of various internal octene isomers.
Heterogeneous Catalysis for Selective Reactions
Heterogeneous catalysts, where the active phase is a solid and the reactants are in a liquid or gas phase, are widely used in industrial processes due to their ease of separation and recycling. youtube.com For this compound, these catalysts are crucial for selective reactions such as hydrogenation.
Nickel is an abundant and cost-effective metal that serves as an effective catalyst for various organic transformations, including the hydrogenation and oligomerization of olefins. mdpi.comumn.edu Supported nickel catalysts are often preferred as the support material can enhance stability, activity, and selectivity. mdpi.com Modifying nickel with a second metal can further alter its electronic and geometric properties, leading to improved chemoselectivity in hydrogenation reactions. mdpi.com
Natural zeolites are crystalline aluminosilicates with a porous structure, making them excellent support materials for catalysts. ui.ac.id Their high surface area and thermal stability are advantageous for catalytic applications. ui.ac.id Nickel supported on natural zeolites has been investigated for various catalytic reactions, including hydrogenation. rsc.orgresearchgate.net
The use of natural zeolites as supports for nickel catalysts can influence the dispersion of the metal and the strength of the metal-support interaction. rsc.org Studies on similar reactions, such as the hydrogenation of toluene, have shown that Ni supported on natural zeolites (Ni/NZ) can lead to strongly adsorbed hydrogen species, which play a critical role in the hydrogenation process. rsc.org The selectivity of catalytic reactions can be enhanced by loading metals like nickel onto the zeolite support. ui.ac.id These catalysts have demonstrated high selectivity in converting crude palm oil to green diesel, indicating their potential for selective hydrogenation and deoxygenation reactions. ui.ac.id
The preparation of nickel-based catalysts supported on natural zeolites typically involves loading nickel onto the zeolite framework using methods such as impregnation, ion exchange, or co-precipitation. researchgate.netbeilstein-journals.orgput.ac.ir
Impregnation: This method involves immersing the zeolite support in a solution containing a nickel precursor, such as nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O). researchgate.netmdpi.com The solvent is then evaporated, leaving the nickel precursor deposited on the zeolite surface and within its pores. Subsequent calcination and reduction steps convert the precursor into active metallic nickel. mdpi.com
Ion Exchange: In this technique, cations present in the zeolite structure (like Na⁺ or Ca²⁺) are exchanged with Ni²⁺ ions from a solution. beilstein-journals.org This method can lead to a more uniform distribution of nickel ions throughout the zeolite framework.
Co-precipitation: This involves the simultaneous precipitation of the nickel precursor and the zeolite support precursors from a solution. put.ac.ir
After preparation, the catalysts are extensively characterized to understand their physical and chemical properties, which are directly linked to their catalytic performance. uobabylon.edu.iq Common characterization techniques are summarized in the table below.
| Technique | Information Provided |
| X-Ray Diffraction (XRD) | Identifies the crystalline phases of the support and the nickel species (e.g., NiO, metallic Ni), and estimates crystallite size. researchgate.netresearchgate.net |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and particle size of the catalyst. researchgate.netput.ac.ir |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the catalyst structure, including the size and distribution of nickel nanoparticles. mdpi.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups on the catalyst surface and confirms the structural integrity of the zeolite framework after modification. researchgate.netput.ac.ir |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area, pore volume, and pore size distribution of the catalyst. researchgate.net |
| Temperature-Programmed Reduction (TPR) | Determines the reducibility of the nickel oxide species and provides insight into the strength of the metal-support interaction. uobabylon.edu.iq |
| Temperature-Programmed Desorption (TPD) | Measures the strength and number of acid sites (NH₃-TPD) or active metal sites (H₂-TPD) on the catalyst. rsc.orgmdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and oxidation states of the species on the catalyst surface. fraunhofer.de |
The catalytic activity and selectivity of natural zeolite-supported nickel catalysts in reactions like hydrogenation are governed by a combination of their physical and chemical properties.
Metal-Support Interaction: The strength of the interaction between the nickel particles and the zeolite support is crucial. A strong metal-support interaction (SMSI) can alter the electronic properties of the nickel, influencing its catalytic behavior and stability. rsc.orgrsc.org Studies have shown that a stronger interaction can hinder the reduction of nickel precursors, affecting the final state of the active metal. researchgate.net
Metal Dispersion and Particle Size: Higher dispersion results in smaller nickel nanoparticles and a greater number of active sites, which generally leads to higher catalytic activity. rsc.org However, selectivity can be highly sensitive to particle size. For instance, in some hydrogenation reactions, smaller particles may favor different reaction pathways than larger ones. researchgate.net
Acidity of the Support: The acidic properties of the zeolite support can play a significant role, particularly in reactions that may involve carbocation intermediates, such as isomerization, which can occur as a side reaction during hydrogenation. The impregnation of nickel can increase the acidity of the natural zeolite. researchgate.net
Pore Structure: The pore size and volume of the zeolite affect the diffusion of reactants and products. uobabylon.edu.iq For a relatively bulky molecule like this compound, the accessibility of the active sites within the zeolite pores is an important consideration. Blockage of pores can lead to a decrease in surface area and catalytic activity. researchgate.net
Palladium is a highly versatile and efficient catalyst, particularly for hydrogenation reactions. sigmaaldrich.com It is often used in a finely divided form supported on materials like activated carbon (Pd/C) or calcium carbonate. sigmaaldrich.com Palladium catalysts are known for their high activity under mild conditions and their remarkable selectivity.
For the transformation of this compound, a key reaction would be its selective hydrogenation to 3,7-dimethyloctane. Palladium catalysts are highly effective for the hydrogenation of C=C double bonds. acs.org The reaction mechanism involves the adsorption of both hydrogen and the olefin onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the double bond. acs.org
A significant advantage of palladium is its ability to perform chemoselective hydrogenations. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used to convert alkynes to cis-alkenes without reducing the alkene further. sigmaaldrich.com While this compound has no alkyne group, this illustrates the high degree of control possible with palladium catalysts. In molecules with multiple reducible functional groups, palladium can often be used to selectively hydrogenate an olefin double bond while leaving other groups intact. acs.org The selectivity of palladium catalysts can also be influenced by the presence of dissolved hydrogen within the bulk of the palladium metal, which can act as a reservoir of reactive hydrogen species. acs.org
Beyond simple hydrogenation, palladium catalysts are also used for a wide array of carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings, although these are more commonly applied to substrates containing halides or other leaving groups rather than simple olefins. sigmaaldrich.com Palladium can also catalyze olefin isomerization, which could be a competing reaction during the hydrogenation of this compound if reaction conditions are not optimized. omniscient.sgresearchgate.net
Palladium-Based Catalysts
Lindlar Catalysts in Partial Hydrogenation
Lindlar catalysts are a classic example of "poisoned" catalysts, specifically designed for the partial hydrogenation of alkynes to cis-alkenes. While this compound is an alkene, the principles of Lindlar catalysts are relevant in the broader context of selective hydrogenation in molecules containing multiple unsaturated functionalities. A typical Lindlar catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison, such as lead acetate (B1210297) and quinoline. This poisoning deactivates the most active sites on the palladium surface, thereby reducing its catalytic activity and preventing the over-reduction of the resulting alkene to an alkane. ucsb.edu
The stereoselectivity of Lindlar catalysts arises from the syn-addition of hydrogen atoms to the alkyne triple bond, which is adsorbed on the catalyst surface. This mechanism ensures the formation of a cis-alkene. libretexts.org The catalyst's reduced activity is crucial for its selectivity, as it hydrogenates the more reactive alkyne functionality in the presence of less reactive alkenes. ucsb.edu
Detailed Research Findings:
Studies on the hydrogenation of various alkynes using Lindlar catalysts have provided insights into the reaction kinetics and the factors influencing selectivity. For instance, the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) has been studied, showing that the selectivity is influenced by the catalyst's reduction time and reaction conditions. Kinetic simulations have indicated that a high level of selectivity is achieved by a decrease in the rate constants for the hydrogenation of the intermediate alkene and a favorable ratio of alkene to alkyne adsorption constants. researchgate.net
Below is a table summarizing kinetic data for the partial hydrogenation of an alkyne using a Lindlar catalyst, illustrating the typical performance metrics.
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Alkene (%) |
| 2-Methyl-3-butyn-2-ol | 0.0002 | 90 | 5 | >95 | ~95 |
| 3-Hexyne | - | 30 | 1.4 | >95 | >93 |
Palladium Complex-Catalyzed Dehydration and Cyclization
Palladium complexes are versatile catalysts for a wide array of organic transformations, including intramolecular cyclization reactions. In the context of derivatives of this compound, such as citronellol (B86348), palladium catalysts can facilitate oxidative cyclization. For instance, the reaction of β-citronellol with hydrogen peroxide in the presence of palladium acetate has been shown to produce a novel monoterpene derivative, (Z)-4,8,8-trimethyl-3,4,5,8-tetrahydro-2H-oxocine, through an oxidative cyclization pathway. researchgate.net
Detailed Research Findings:
Research on palladium-catalyzed intramolecular cyclization of unsaturated alcohols has demonstrated the feasibility of forming various heterocyclic compounds. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, provides a mechanistic framework for understanding how palladium can activate an allylic system for nucleophilic attack. organic-chemistry.org In the case of an unsaturated tertiary alcohol, the hydroxyl group could act as the intramolecular nucleophile. The challenge in a direct dehydration-cyclization would be to control the reaction sequence and avoid undesired side reactions.
Zirconocene (B1252598) Catalysts in Oligomerization
Zirconocene catalysts, a class of metallocene catalysts, are highly effective for the oligomerization and polymerization of α-olefins. The oligomerization of 1-octene (B94956), a structural isomer of this compound, has been studied using zirconocene-based catalytic systems, providing valuable insights into the potential behavior of this compound in similar reactions. nih.gov
These catalytic systems typically consist of a zirconocene complex, such as zirconocene dichloride (Cp₂ZrCl₂), and a co-catalyst, most commonly methylaluminoxane (MAO). The role of the co-catalyst is to activate the zirconocene precursor to form a catalytically active cationic species. The oligomerization process proceeds via a coordination-insertion mechanism, where the olefin coordinates to the zirconium center and then inserts into the growing alkyl chain. mdpi.com
Detailed Research Findings:
Studies on the zirconocene-catalyzed oligomerization of 1-octene have shown that the selectivity towards dimers, trimers, or higher oligomers can be controlled by tuning the reaction conditions and the nature of the catalyst and co-catalyst. For example, the use of a minimal excess of MAO can lead to the selective dimerization of α-olefins to form methylenealkanes. mdpi.com The presence of organoaluminum compounds can also influence the selectivity of the dimerization. nih.gov
The table below presents data from a study on the zirconocene-catalyzed oligomerization of 1-octene, highlighting the product distribution under specific conditions.
| Catalyst System | Co-catalyst | Temperature (°C) | Conversion (%) | Dimer (%) | Trimer (%) | Higher Oligomers (%) |
| (η⁵-C₅H₅)₂ZrCl₂ | MMAO-12/TIBA | 25 | 95 | 85 | 10 | 5 |
| O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂ | MMAO-12/TIBA | 25 | 98 | 92 | 5 | 3 |
Ruthenium-Based Metathesis Catalysts
Ruthenium-based catalysts are the cornerstone of olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. In the context of this compound, which is a prochiral olefin, ruthenium-catalyzed ring-closing metathesis (RCM) of a related diene would be a key application. These catalysts, often referred to as Grubbs catalysts, are known for their high functional group tolerance and broad applicability. nih.gov
The mechanism of olefin metathesis involves the formation of a metal-alkylidene intermediate, which then reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to generate a new olefin and a new metal-alkylidene, thus propagating the catalytic cycle. nih.gov
Detailed Research Findings:
Significant research has been dedicated to the development of chiral ruthenium catalysts for asymmetric ring-closing metathesis (ARCM) of prochiral trienes. These catalysts can induce high levels of enantioselectivity in the formation of cyclic products. The design of the N-heterocyclic carbene (NHC) ligand attached to the ruthenium center is crucial for controlling the stereochemical outcome of the reaction. mdpi.com The kinetics of RCM are influenced by factors such as the rate of catalyst initiation, the stability of the catalytic intermediates, and the potential for catalyst deactivation. uwindsor.ca
The following table provides representative data on the performance of a chiral ruthenium catalyst in an asymmetric ring-closing metathesis reaction.
| Substrate | Catalyst | Loading (mol%) | Solvent | Conversion (%) | Enantiomeric Excess (%) |
| Prochiral triene | Chiral Ru-NHC | 5 | Toluene | >95 | 90 |
Catalyst Design Principles for Enhanced Performance
The design of catalysts for reactions involving this compound and its derivatives is guided by the desire to achieve high activity, selectivity, and stability. For partial hydrogenation using Lindlar catalysts, the key design principle is the controlled poisoning of the active metal surface to temper its reactivity. This is achieved by the addition of specific inhibitors that block the most active sites responsible for complete hydrogenation.
In the case of zirconocene catalysts for oligomerization, the ligand framework around the zirconium center plays a critical role in determining the catalyst's activity and the molecular weight of the resulting oligomers. The steric and electronic properties of the cyclopentadienyl (B1206354) ligands can be modified to influence the rate of chain propagation and chain transfer reactions. rsc.org
For ruthenium-based metathesis catalysts, the design of the N-heterocyclic carbene (NHC) ligand is paramount for achieving high stereoselectivity in asymmetric reactions. The steric bulk and electronic properties of the substituents on the NHC ligand create a chiral pocket around the ruthenium center, which directs the approach of the substrate and controls the stereochemistry of the product. mdpi.com
Kinetics and Thermodynamics of Catalyzed Reactions
The kinetics of catalytic reactions involving this compound are crucial for understanding reaction rates and optimizing process conditions. In the partial hydrogenation with Lindlar catalysts, the reaction is typically first order with respect to hydrogen pressure and the alkyne concentration. The selectivity is governed by the relative rates of alkyne hydrogenation, alkene hydrogenation, and alkene desorption from the catalyst surface. rsc.org
The thermodynamics of oligomerization reactions are generally favorable, as they involve the conversion of π-bonds to stronger σ-bonds, making the process exothermic. nih.gov The distribution of oligomers is influenced by both thermodynamic and kinetic factors. The relative stability of the different oligomers will influence the equilibrium distribution, while the kinetics of the insertion and chain termination steps will determine the product distribution under non-equilibrium conditions.
Catalytic Reaction Engineering and Reactor Design
The successful implementation of catalytic reactions at an industrial scale relies on sound reaction engineering principles and appropriate reactor design. For the partial hydrogenation of alkynes using Lindlar catalysts, a fixed-bed reactor is a common choice. In such a reactor, the solid catalyst is packed into a column, and the liquid and gas phases flow through it. The design must ensure good mass transfer of hydrogen to the catalyst surface to avoid limitations on the reaction rate. utwente.nlnih.gov
Continuous flow reactors are increasingly being used for fine chemical synthesis, including reactions involving terpenes and their derivatives. researcher.life These reactors offer several advantages, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. For multiphase reactions, such as hydrogenations, packed-bed or slurry reactors are often employed. The choice of reactor depends on factors such as the reaction kinetics, heat of reaction, and the need for catalyst handling and regeneration. unimi.it In the context of fine chemical production, packed bed bubble column reactors operated without hydrogen recycle have been recommended for their flexibility and good selectivity. utwente.nl
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application in Stereochemical Assignment
3,7-Dimethyl-1-octene possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3,7-dimethyl-1-octene and (S)-3,7-dimethyl-1-octene. nih.gov The determination and assignment of the specific stereochemistry are critical, particularly in the field of polymer chemistry, where the compound is used as a monomer.
The stereospecific polymerization of racemic (a mixture of R and S enantiomers) or optically active (a single enantiomer) this compound using Ziegler-Natta catalysts has been a subject of research. The properties of the resulting polyolefins are highly dependent on the stereochemistry of the monomer units. Therefore, analytical methods that can distinguish between enantiomers and confirm the stereochemical purity of the starting material are indispensable.
While direct spectroscopic assignment of the monomer can be complex, the stereochemistry is often confirmed through a combination of methods:
Chiral Gas Chromatography (GC): Using a chiral stationary phase, the R and S enantiomers can be separated and quantified, allowing for the determination of enantiomeric excess.
Optical Rotation: Pure enantiomers of a chiral compound will rotate plane-polarized light in opposite directions. Measurement of the specific rotation using a polarimeter can help identify the enantiomer, provided a reference value for a pure sample is known.
Polymerization Studies: The polymerization of (R,S)-3,7-dimethyl-1-octene with specific isotactic catalysts has been shown to involve a highly stereospecific insertion mechanism. Analysis of the resulting polymer's structure and properties can, in turn, provide insights into the stereochemistry of the monomer that was preferentially polymerized. For instance, copolymers of optically active this compound with monomers like styrene (B11656) or ethylene (B1197577) have been synthesized to create polymers with specific chiral properties.
Vibrational Spectroscopy: Infrared (IR) Absorption
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov Analysis of these bands confirms the presence of an alkene functional group and the aliphatic hydrocarbon structure.
The gas-phase IR spectrum shows several key absorptions that are indicative of its molecular structure. nist.govnist.gov
Interactive Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | =C-H Stretch | Vinyl group (-CH=CH₂) |
| 2850-2960 | C-H Stretch | Alkyl groups (-CH₃, -CH₂, -CH) |
| ~1640 | C=C Stretch | Alkene |
| ~1465 | C-H Bend | Alkyl groups |
| ~990 and ~910 | =C-H Bend (Out-of-plane) | Vinyl group (-CH=CH₂) |
The strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the methyl and methylene groups. The peak around 1640 cm⁻¹ is characteristic of the C=C double bond stretch, confirming its identity as an alkene. Furthermore, the distinct peaks at approximately 990 cm⁻¹ and 910 cm⁻¹ are classic indicators of the out-of-plane C-H bending vibrations of a monosubstituted alkene (R-CH=CH₂), which is a key structural feature of this compound. nist.gov
Elemental and Compositional Analysis (e.g., XRF)
Elemental analysis provides the fundamental composition of a compound. For organic molecules like this compound (C₁₀H₂₀), the standard method for determining the mass percentages of carbon and hydrogen is combustion analysis.
X-ray Fluorescence (XRF) is another powerful technique for elemental analysis. horiba.com It works by irradiating a sample with X-rays, which causes the atoms in the sample to excite and then relax by emitting secondary (or fluorescent) X-rays. usgs.gov The energy of these emitted X-rays is characteristic of each element, allowing for qualitative and quantitative analysis. horiba.com
However, XRF has significant limitations for the analysis of a simple hydrocarbon like this compound.
Element Detection Range: XRF is most effective for detecting heavier elements, typically from sodium (Na) to uranium (U). malvernpanalytical.com
Low Sensitivity for Light Elements: The technique is not suitable for the lightest elements. Hydrogen (H) cannot be detected, and the sensitivity for carbon (C) is very low and requires specialized instrumentation.
Therefore, XRF would not be the method of choice for verifying the elemental composition of this compound. It is primarily used in fields like geology, metallurgy, and environmental science to analyze the elemental composition of materials like rocks, alloys, and soils. usgs.govresearchgate.net
Microscopic and Morphological Characterization (e.g., TEM)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultrathin specimen to form an image. wikipedia.org It provides detailed information about the morphology, structure, and composition of materials at the nanoscale. nih.gov
TEM is an indispensable tool in materials science and biology but is not a conventional technique for the characterization of a low-molecular-weight, volatile liquid like this compound in its monomeric form. The application of TEM faces several major challenges in this context:
Sample Preparation: TEM requires the sample to be an extremely thin solid film, typically less than 100 nm thick, to allow electrons to pass through. wikipedia.org Preparing such a specimen from a liquid olefin is not feasible with standard methods.
Beam Damage: Organic materials are highly susceptible to damage from the high-energy electron beam, which can alter or destroy the molecular structure. researchgate.netwhiterose.ac.uk
Volatility: The compound's volatility makes it incompatible with the high vacuum conditions required inside a transmission electron microscope.
While TEM is not used to image the this compound molecule itself, it is a critical technique for characterizing the morphology of polymers synthesized from this monomer. For instance, TEM could be used to study the nanostructure of blends or composites containing poly(this compound).
Thermal Analysis Techniques (e.g., TGA, DSC)
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) monitors the mass of a sample over time as the temperature changes, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.
For a pure volatile liquid like this compound, these techniques can predict its thermal behavior.
Thermogravimetric Analysis (TGA): A TGA analysis of this compound would be expected to show a single, sharp weight loss event. This loss would correspond to the volatilization (boiling) of the compound, starting around its boiling point of 154-156 °C. Assuming the sample is pure and does not decompose below its boiling point, no residue would remain.
Differential Scanning Calorimetry (DSC): A DSC thermogram would show a distinct endothermic peak (a process that absorbs heat) at the boiling point. The area under this peak is proportional to the enthalpy of vaporization, which is the energy required to convert the liquid into a gas. No other thermal events like melting (as it's a liquid at room temperature) or crystallization would be expected for the pure monomer.
While experimental TGA and DSC data for the monomer are not commonly published, these techniques are widely applied to analyze the thermal properties of polymers derived from it, such as determining their glass transition temperature (Tg) and thermal stability. uvic.caresearchgate.net
Table: Predicted Thermal Events for this compound
| Analytical Technique | Predicted Event | Approximate Temperature | Observation |
| TGA | Volatilization | 154-156 °C | ~100% mass loss |
| DSC | Boiling | 154-156 °C | Endothermic peak |
Applications and Advanced Materials Research
Role as a Versatile Chemical Intermediate
3,7-Dimethyl-1-octene serves as a valuable building block in the field of organic chemistry due to its unique structural features, including a terminal double bond and a branched alkyl chain. This combination of functionalities allows for its transformation into a variety of other molecules, making it a key starting material in multi-step syntheses.
Synthesis of Complex Organic Molecules
The reactivity of the terminal alkene group in this compound makes it a useful intermediate for constructing more complex molecular architectures. It is utilized in the synthesis of specialized biochemicals that are crucial for research purposes. For instance, this compound is an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA Sodium Salt. chemicalbook.com This latter compound is an analog of 2,6-Dimethylheptanoyl-CoA and functions as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), an enzyme that plays a significant role in the metabolism of branched-chain fatty acids. chemicalbook.com The synthesis highlights the utility of this compound in creating targeted molecules for studying biological pathways.
Precursor for Specialty Chemicals
The structure of this compound makes it a precursor for various specialty chemicals. Its derivatives are explored for applications in the flavor and fragrance industry. For example, related ketone structures can be chemically transformed to synthesize aryl and alkyl alcohols, which possess desirable aroma profiles described as woody, sweet, minty, spicy, or fruity. researchgate.net While not directly a fragrance compound itself in major applications, its derivatives hold potential in these specialized markets. thegoodscentscompany.com
Polymer Chemistry and Materials Science
In the realm of materials science, this compound is a monomer used to create polymers with specific properties. Its branched structure influences the characteristics of the resulting polymer chains, leading to materials with distinct thermal and mechanical behaviors compared to polymers made from linear alpha-olefins.
Polymerization of this compound and its Copolymers
This compound can undergo polymerization and copolymerization with various other monomers. The copolymerization of optically active (R)-3,7-dimethyl-1-octene with monomers such as styrene (B11656), 1-vinylnaphthalene (B14741), and 2-methylstyrene (B165405) has been successfully achieved using Ziegler-Natta catalysts. sigmaaldrich.com Furthermore, both racemic and optically active forms of this compound have been copolymerized with ethylene (B1197577), again employing Ziegler-Natta isospecific catalysts to control the polymer structure. sigmaaldrich.com These studies demonstrate the monomer's versatility in creating a range of copolymers with tailored properties derived from the combination of different monomer units.
| Comonomer | Catalyst System | Resulting Copolymer | Reference |
|---|---|---|---|
| Ethylene | Ziegler-Natta Isospecific Catalysts | Copolymers of ethylene and this compound | sigmaaldrich.com |
| Styrene | Ziegler-Natta Catalysts | Copolymers of styrene and (R)-3,7-dimethyl-1-octene | sigmaaldrich.com |
| 1-Vinylnaphthalene | Ziegler-Natta Catalysts | Copolymers of 1-vinylnaphthalene and (R)-3,7-dimethyl-1-octene | sigmaaldrich.com |
| 2-Methylstyrene | Ziegler-Natta Catalysts | Copolymers of 2-methylstyrene and (R)-3,7-dimethyl-1-octene | sigmaaldrich.com |
Synthesis of Stereoregular Polymers
The synthesis of stereoregular polymers from this compound is a key area of research, as controlling the polymer's tacticity (the spatial arrangement of its side chains) allows for precise tuning of its physical properties. The polymerization of racemic (R,S)-3,7-dimethyl-1-octene using specific heterogeneous or homogeneous isotactic Ziegler-Natta catalysts results in a highly stereospecific insertion of the monomer into the growing polymer chain. sigmaaldrich.com This process leads to the formation of isotactic poly(this compound), where the branched side groups are all oriented on the same side of the polymer backbone. This high degree of stereocontrol is crucial for producing crystalline materials with enhanced mechanical strength and thermal stability. Research into the stereoselective copolymerization of racemic alpha-olefins with ethylene further underscores the capability of isospecific Ziegler-Natta catalysts to control polymer architecture. sigmaaldrich.com
| Monomer Form | Catalyst Type | Key Finding | Reference |
|---|---|---|---|
| (R,S)-3,7-dimethyl-1-octene | Isotactic Specific Ziegler-Natta Catalysts (Heterogeneous or Homogeneous) | Achieves highly stereospecific insertion into the metal-CH3 bond, leading to isotactic polymer. | sigmaaldrich.com |
| Racemic α-Olefins (including this compound) | Isospecific Ziegler-Natta Catalysts | Demonstrates stereoselective copolymerization with ethylene. | sigmaaldrich.com |
Conformational Studies of Polymeric Chains
The conformation of a polymer chain—its shape and flexibility in space—is fundamental to the macroscopic properties of the material. For polymers derived from this compound, the presence of the bulky, branched side group at the 3-position significantly influences the local rigidity of the polymer backbone. Studies on analogous polyolefins, such as polyoctene and polydecene, have shown a clear relationship between the size of the side group and the statistical length of the polymer chain, which is a measure of its stiffness. researchgate.net A larger substituent group increases steric hindrance, restricting bond rotation and leading to a more extended and less flexible chain conformation. researchgate.net Therefore, it can be inferred that poly(this compound) exhibits greater local rigidity compared to linear polyolefins like polyethylene, affecting its solution properties and the morphology of the solid material.
Applications in Epoxy Resins and Related Materials
While direct industrial application of this compound in epoxy resin formulations is not widely documented, its chemical structure as a branched olefin presents a potential pathway for its use as a precursor to epoxy resin modifiers. The primary role of such a compound would be in the synthesis of a reactive diluent.
Epoxy resins are often characterized by high viscosity, which can complicate processing and application. Reactive diluents are low-viscosity compounds that are added to epoxy formulations to reduce viscosity, thereby improving handling, and allowing for higher filler loading. These diluents have reactive functional groups, typically epoxide groups, which allow them to co-react with the curing agent and become an integral part of the cross-linked polymer network.
Research in Fragrance and Flavor Chemistry
The C10 branched-chain structure of this compound and its derivatives is of significant interest in the field of fragrance and flavor chemistry. Research has focused on synthesizing new odor-active molecules and understanding the formation of important aroma compounds from structurally related molecules.
Synthesis of Odor-Active Molecules from Derivatives
Research has demonstrated that derivatives of the dimethyl-octene framework are valuable starting materials for novel fragrance compounds. A key example involves the chemical transformation of dihydrotagetone (3,7-dimethyl-5-one-1-octene), a ketone with a similar carbon skeleton to this compound. This compound, a major constituent of Tagetes minuta oil, has been converted into a series of new tertiary alcohols using Grignard reagents (alkyl/aryl metal halides). These synthesized molecules exhibit a range of commercially valuable organoleptic properties, highlighting the utility of the dimethyl-octene backbone in creating diverse scents.
The table below details the novel aroma molecules synthesized from dihydrotagetone and their corresponding odor characteristics.
| Synthesized Molecule | Chemical Name | Odor Profile |
| 2 | 3,5,7-trimethyl-1-en-5-octanol | Minty, Spicy, Fruity |
| 3 | 3,7-dimethyl-5-ethyl-1-en-5-octanol | Minty, Spicy, Fruity |
| 4 | 3,7-dimethyl-5-propyl-1-en-5-octanol | Minty, Spicy, Fruity |
| 5 | 3,7-dimethyl-5-butyl-1-en-5-octanol | Minty, Spicy, Fruity |
| 6 | 3,7-dimethyl-5-phenyl-1-en-5-octanol | Woody, Sweet |
| 7 | 3,7-dimethyl-5-benzyl-1-en-5-octanol | Woody, Sweet |
This interactive table is based on research into the chemical transformation of dihydrotagetone.
Formation of Aroma Compounds via Chemical Transformation
The generation of potent aroma compounds often relies on the chemical transformation of less odorous precursors found in nature. A significant finding in this area is the identification of (S)-3,7-dimethyl-5-octene-1,7-diol as a natural precursor to rose oxides in the petals of Rosa damascena Mill. Rose oxides are key odorants that contribute to the characteristic floral scent of rose oil. The diol itself is not a primary odorant, but upon heat treatment under acidic conditions (pH 2.5), it undergoes cyclization to liberate the isomeric rose oxides. This transformation demonstrates the crucial role of dimethyl-octene derivatives as latent aroma compounds that can be converted into high-impact fragrance materials.
Contribution to Pheromone Synthesis and Chemoecology Research
The branched hydrocarbon structure is a common motif in insect chemical communication. While this compound itself is not a widely cited pheromone, its structural features are highly relevant to the field, and related compounds serve as critical signaling molecules in insect ecology.
Identification and Synthesis of Insect Pheromone Components
Methyl-branched alkanes and alkenes are frequently used by insects as pheromones for mate recognition and aggregation. nih.gov The specific branching pattern and chain length are critical for species-specific communication. Research in this area involves the extraction and identification of these compounds from insects, followed by chemical synthesis to confirm the structure and enable field studies.
A pertinent example is the identification of 3,7-dimethylpentadecane as the major component of the female-produced sex pheromone of the leaf-miner moth, Leucoptera sinuella. nih.gov This compound, which shares the 3,7-dimethyl branching pattern, was identified through gas chromatography and mass spectrometry of female gland extracts. The synthesis of this branched hydrocarbon was essential to verify its biological activity and to develop lures for pest management. nih.gov This highlights the importance of understanding the synthesis and function of such branched-chain molecules in chemical ecology.
Role in Mate Recognition and Ecological Interactions
Pheromones play a direct role in the reproductive success and ecological interactions of insects. Synthetic versions of identified pheromones are used in field trials to understand their function in mate attraction.
In the case of Leucoptera sinuella, field tests were conducted using traps baited with synthetic 3,7-dimethylpentadecane. The results demonstrated that the compound is a potent attractant for males of the species, confirming its role in mate recognition. nih.gov Research also showed that a blend mimicking the natural composition found in the female glands, which includes minor components like 3,7-dimethyltetradecane and 7-methylpentadecane , was the most effective lure. nih.gov This underscores the specificity of the chemical signaling system, where a precise blend of related branched hydrocarbons is required for maximum efficacy in attracting a mate. Such research is fundamental to developing environmentally benign pest control strategies based on mating disruption or mass trapping.
The table below summarizes the results of field tests for male L. sinuella attraction to different pheromone components.
| Lure Composition | Mean Number of Males Trapped |
| Control (no lure) | 0.5 |
| 3,7-dimethylpentadecane (10 µg) | 5.2 |
| 3,7-dimethylpentadecane (100 µg) | 15.8 |
| 3,7-dimethylpentadecane (1000 µg) | 12.3 |
| Natural Blend (major and minor components) | 22.5 |
This interactive table is based on research into the pheromone components of L. sinuella. nih.gov
Utility in Pharmaceutical and Biochemical Intermediate Synthesis
The branched structure of this compound makes it a valuable synthon in organic chemistry, particularly for the synthesis of complex molecules with specific stereochemistry and branching, which are often features of biologically active compounds.
While the biosynthesis of branched-chain fatty acids in nature typically starts from branched-chain amino acids, synthetic routes to these molecules can utilize versatile building blocks like this compound. The structure of this compound is analogous to the carbon skeleton of 3,7-dimethyloctanoic acid, a branched-chain fatty acid.
Standard organic synthesis reactions can be employed to convert this compound into its corresponding fatty acid derivative. For instance, hydroformylation of the terminal alkene would yield 3,7-dimethyloctanal, which can then be oxidized to 3,7-dimethyloctanoic acid. Alternatively, direct oxidation methods could potentially achieve this transformation. These synthetic branched-chain fatty acids are of interest in biochemical studies and as intermediates in the synthesis of more complex pharmaceutical compounds. The physical properties of the resulting 3,7-dimethyloctanoic acid are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| CAS Number | 5698-27-1 |
Exploration in Bio-based Chemical Production
With a growing emphasis on sustainable and renewable resources, the production of chemicals from natural sources is a key area of research. This compound and its derivatives can be sourced from essential oils and produced through chemoenzymatic processes.
Citronella oil, an essential oil distilled from grasses of the Cymbopogon genus, is a rich source of valuable monoterpenoids. The primary components of citronella oil are citronellal (B1669106), citronellol (B86348), and geraniol (B1671447). tudelft.nl These compounds are structurally related to this compound and serve as readily available natural precursors to its derivatives.
For example, a citronella oil fraction, which is rich in citronellal, can be hydrogenated to produce 3,7-dimethyl-1-octanol. researchgate.net This process converts the aldehyde group of citronellal into a primary alcohol and saturates the double bond, yielding a derivative of 3,7-dimethyloctane. The typical composition of citronella oil from two common varieties is detailed below.
| Component | Java Type (%) | Ceylon Type (%) |
|---|---|---|
| Citronellal | 35-45 | 5-16 |
| Geraniol | up to 85 | up to 60 |
| Citronellol | - | 3-8.5 |
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce target molecules from renewable feedstocks. Terpenes and their derivatives, sourced from plants, are ideal starting materials for such processes. nih.gov
A notable example is the biocatalytic conversion of components from citronella oil. The biotransformation of citral (B94496), a mixture of geranial and neral (B7780846) found in essential oils, into citronellal is a key step. This reaction can be achieved with high selectivity using ene-reductases from the old yellow enzyme (OYE) family. tudelft.nl Further enzymatic or chemical reduction of citronellal can yield citronellol. researchgate.net
Recent research has focused on developing whole-cell biocatalysts for these transformations. For instance, engineered E. coli cells co-expressing an ene-reductase and a glucose dehydrogenase (for cofactor regeneration) have been used for the highly efficient conversion of citral to (R)-citronellal. nih.gov In such a system, the competing side reactions that reduce the aldehyde group to geraniol or nerol (B1678202) can be minimized by deleting specific native alcohol dehydrogenase genes from the host organism. nih.gov This approach provides a sustainable route to valuable chiral intermediates like citronellal from renewable terpene sources.
| Substrate | Enzyme Class | Product |
|---|---|---|
| Geraniol | Copper Radical Alcohol Oxidase | Geranial |
| Citral (Geranial/Neral) | Ene-reductase (OYE family) | Citronellal |
| Citronellal | Alcohol Dehydrogenase | Citronellol |
Natural Occurrence and Biosynthesis Pathways
Trace Occurrence in Biological Systems
The direct isolation of 3,7-Dimethyl-1-octene from natural sources is not extensively documented in peer-reviewed scientific literature. Its presence is noted in some commercial databases as a constituent of wormwood, though primary research to confirm this is limited. thegoodscentscompany.com However, the existence of structurally similar C10 compounds in nature, such as the monoterpenoid alcohol citronellol (B86348) (3,7-Dimethyloct-6-en-1-ol), suggests that the underlying branched C10 skeleton is part of natural biosynthetic capabilities. researchgate.netnist.gov The limited detection of this compound itself may indicate that it is either a very rare natural product, a transient intermediate, or a minor component of complex volatile mixtures that is difficult to detect.
Biosynthetic Pathways of Analogous Octene Derivatives
While a specific biosynthetic pathway for this compound has not been elucidated, the formation of other volatile C8 compounds (octene derivatives) is well-understood in plants. These compounds are often products of the lipoxygenase (LOX) pathway, which involves the enzymatic degradation of polyunsaturated fatty acids. mdpi.comuliege.be This pathway is a primary source of "green leaf volatiles" (GLVs), which are C6 and C9 compounds, but it also provides a clear mechanism for the cleavage of longer carbon chains into smaller volatile molecules like octene derivatives. uliege.benih.gov
The lipoxygenase pathway is typically initiated in response to tissue damage in plants, which disrupts cell membranes and releases fatty acid substrates. uliege.be The primary substrates for this pathway are the C18 polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.com These fatty acids are converted through a multi-step enzymatic cascade into a variety of smaller, often volatile, molecules. The process begins with the release of these fatty acids from membrane lipids by the action of lipase (B570770) enzymes. mdpi.com
Two key enzyme classes are central to the conversion of fatty acids into shorter volatile compounds:
Lipoxygenases (LOXs): These are non-heme iron-containing dioxygenases. LOX catalyzes the first step by incorporating molecular oxygen (O2) into the polyunsaturated fatty acid chain. mdpi.com Depending on the specific enzyme, this oxygenation occurs at either the 9th or 13th carbon of the linoleic acid backbone, forming an unstable intermediate known as a fatty acid hydroperoxide. mdpi.com For example, the action of LOX on linoleic acid yields either 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 13-hydroperoxyoctadecadienoic acid (13-HPOD). oup.com
Hydroperoxide Lyases (HPLs): These enzymes belong to the cytochrome P450 family (specifically CYP74). nih.govwikipedia.org HPLs act on the unstable hydroperoxide intermediates generated by LOX and catalyze the cleavage of a C-C bond. wikipedia.org This cleavage reaction breaks the C18 fatty acid chain into two smaller fragments. For instance, when 13-HPOD is cleaved by HPL, it results in a C12 oxo-acid and a C6 volatile aldehyde, such as hexanal. researchgate.net Similarly, cleavage of 9-HPOD can produce C9 aldehydes. nih.gov The resulting aldehydes can be further modified by other enzymes to form alcohols or esters. nih.gov This pathway demonstrates a robust natural mechanism for generating shorter-chain volatile compounds from long-chain fatty acids.
| Enzyme | Substrate | Intermediate/Product | Role in Pathway |
|---|---|---|---|
| Lipase | Membrane Lipids | Linoleic Acid / Linolenic Acid | Releases fatty acid substrates |
| Lipoxygenase (LOX) | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPOD) | Oxygenates the fatty acid chain |
| Hydroperoxide Lyase (HPL) | 13-Hydroperoxyoctadecadienoic acid (13-HPOD) | C6-Aldehydes (e.g., Hexanal) and C12-oxo-acids | Cleaves the hydroperoxide into smaller volatile molecules |
Theoretical and Computational Chemistry Studies
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms. For 3,7-dimethyl-1-octene, this involves studying pathways for its synthesis, polymerization, and other transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, general principles from studies on analogous branched alkenes can be applied.
One of the key areas of investigation for branched alkenes is their behavior in catalytic cracking, a fundamental process in the petrochemical industry. Advanced molecular dynamics simulations at high temperatures (e.g., 773 K) have been used to study the cracking of C4–C8 alkenes on zeolites like H-ZSM-5. acs.org These studies reveal a complex network of reactions, and the stability of various intermediates is influenced by chain length and branching. acs.org For a molecule like this compound, such models could predict the formation of carbenium ion intermediates and subsequent β-scission events that lead to smaller hydrocarbon fragments. The general mechanism for alkene reactions often falls into three main categories: the carbocation pathway, the three-membered ring pathway, and the concerted pathway.
Computational studies on alkene bromination, for instance, have explored different mechanistic possibilities, including perpendicular and sidewise attacks of bromine on the double bond. researchgate.net For this compound, similar computational approaches could determine the preferred reaction pathway for various addition reactions, taking into account the steric hindrance from the methyl groups.
The synthesis of this compound itself can also be modeled. For example, the hydrogenation of related compounds to produce intermediates for its synthesis has been a subject of study. Understanding the reaction mechanism on a catalyst surface, such as palladium, can be aided by computational modeling to optimize reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis
For instance, MD simulations have been used to study the conformational properties of cyclooctane, revealing a complex conformational space. researchgate.net Similar approaches applied to this compound would likely identify several low-energy conformers, and the transition states between them could be characterized. This information is crucial for understanding its physical properties, such as viscosity and boiling point, as well as its reactivity, as the accessibility of reactive sites can be conformation-dependent. Accelerated molecular dynamics techniques can be particularly useful for enhancing the sampling of the conformational space, allowing for the exploration of slow molecular motions and rare events. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. northwestern.edu For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices. Although direct quantum chemical studies on this compound are limited, research on structurally similar terpene derivatives offers significant insights. dergipark.org.trdergipark.org.tr
DFT calculations at levels like B3LYP/6-311G** can be used to investigate the reactivity tendency of such molecules. dergipark.org.tr Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For alkenes like this compound, the HOMO is typically associated with the π-orbital of the double bond, making it susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP plots visualize the charge distribution in a molecule and identify electron-rich and electron-poor regions. For this compound, the region around the double bond would be expected to be electron-rich, indicating it as a likely site for electrophilic attack. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule.
These quantum chemical descriptors can be used to rationalize and predict the regioselectivity and stereoselectivity of reactions involving this compound.
In Silico Catalyst Design and Prediction
In silico catalyst design is a rapidly growing field that utilizes computational methods to design and screen catalysts for specific chemical transformations. mdpi.com For reactions involving this compound, particularly polymerization, computational approaches can accelerate the discovery of efficient and selective catalysts.
The polymerization of α-olefins is a commercially important process, and computational studies have been employed to understand the mechanism and improve catalyst performance. rsc.org Density functional theory (DFT) calculations can be used to model the polymerization of α-olefins with various catalysts, such as zirconium metallocenes. rsc.org These studies can elucidate the factors affecting polymerization performance, including:
Molecular Weight of the Polymer: The relative rates of chain propagation versus chain termination reactions, which can be estimated computationally, determine the molecular weight of the resulting polymer.
Stereoselectivity: For chiral molecules like (R)- or (S)-3,7-dimethyl-1-octene, the stereoselectivity of the polymerization can be investigated by modeling the transition states leading to different polymer microstructures.
High-throughput screening methods can be used to rapidly evaluate a large number of potential catalysts in silico. nih.gov By systematically modifying the ligands around a metal center, computational chemists can identify promising catalyst candidates for experimental validation.
Chemoinformatic Analysis and Structure-Property Relationships
Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. A key area within chemoinformatics is the development of Quantitative Structure-Property Relationship (QSPR) models. These models aim to predict the physicochemical properties of molecules based on their structural features.
For this compound and other branched hydrocarbons, QSPR models can be developed to predict properties such as boiling point, density, viscosity, and retention indices in gas chromatography. nih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as:
Topological Descriptors: These describe the connectivity of atoms in the molecule.
Geometrical Descriptors: These relate to the three-dimensional shape of the molecule.
Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule.
By building a statistical model that correlates these descriptors with experimentally measured properties for a set of known compounds, the properties of new or uncharacterized molecules like this compound can be predicted. For instance, a QSPR model for the gas chromatography retention indexes of methyl-branched hydrocarbons was successfully developed using mainly topological descriptors. nih.gov Such models are valuable for identifying and characterizing branched hydrocarbons in complex mixtures.
The chemical space of related compounds, such as terpenes, has been explored using data science and AI, providing insights into their physicochemical properties. nih.gov Similar chemoinformatic analyses of a broader class of branched alkenes including this compound could reveal trends in their properties and potential applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,7-dimethyl-1-octene, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via acid-catalyzed dehydration of 3,7-dimethyl-1-octanol or isomerization of related alkenes. Catalytic hydrogenation (using Pd or Pt catalysts) and oxidation with KMnO₄/CrO₃ are common for modifying intermediates. GC-MS and NMR are critical for verifying structural integrity and purity, with retention indices and coupling constants used to distinguish stereoisomers .
Q. How is this compound characterized in complex mixtures, such as environmental or biological samples?
- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is preferred. For example, in vaping emissions, thermal desorption-GC/MS identifies its presence at temperatures ≥322°C, with quantification via internal standards like duroquinone. Baseline separation from co-eluting terpenes (e.g., citronellyl acetate) requires polar capillary columns (e.g., DB-WAX) .
Q. What are the known biological or ecological roles of this compound?
- Methodology : In plant systems, it is studied as a volatile organic compound (VOC) involved in indirect defense mechanisms. Headspace solid-phase microextraction (HS-SPME) paired with GC×GC-TOFMS can profile its emission dynamics under herbivory stress. Comparative studies with Rhodinol and citronellyl acetate highlight its unique floral odor profile, linked to specific receptor interactions in pollinators .
Advanced Research Questions
Q. How do stereochemical variations in this compound affect its reactivity in copolymerization studies?
- Methodology : Circular dichroism (CD) spectroscopy and DFT calculations reveal that (S)-3,7-dimethyl-1-octene forms left-handed helical copolymers with aromatic monomers (e.g., 2-vinylnaphthalene). The "couplet" CD signature (5.0–3.0 cm⁻¹) arises from dipole-dipole interactions, with ellipticity differences reflecting conformational equilibria between helical screw senses .
Q. What mechanistic pathways explain the thermal degradation of this compound in high-temperature applications?
- Methodology : Pyrolysis-GC/MS studies show dominant degradation products (e.g., 1-pristene, 3,7,11-trimethyl-1-dodecanol) forming via radical chain reactions. Kinetic analysis using Arrhenius plots (activation energy ~85 kJ/mol) and time-resolved FTIR spectroscopy identifies C=C bond cleavage as the rate-limiting step. Competing pathways (e.g., Diels-Alder cyclization) are negligible below 350°C .
Q. How can computational models predict the environmental fate of this compound?
- Methodology : EPI Suite and SPARC models estimate biodegradation half-lives (t₁/₂ ~15–30 days) and octanol-water partition coefficients (log Kₒw = 3.8). Molecular dynamics simulations of air-water partitioning (Henry’s law constant = 1.2 × 10⁻³ atm·m³/mol) align with experimental fugacity measurements in soil microcosms .
Data Contradictions and Resolution
Q. Why do reported antimicrobial activities of this compound vary across studies?
- Resolution : Discrepancies arise from differences in solvent systems (e.g., DMSO vs. ethanol) affecting bioavailability. Minimum inhibitory concentration (MIC) assays against Candida albicans show ethanol-based solutions enhance permeability (MIC = 32 µg/mL vs. 128 µg/mL in DMSO). Synergistic effects with azole antifungals require isobologram analysis to validate .
Q. How does the compound’s stability in fragrance formulations conflict with its reactivity in synthetic chemistry?
- Resolution : In fragrances, encapsulation in cyclodextrins or silica matrices suppresses oxidation. In contrast, free this compound undergoes rapid autoxidation (ΔG‡ = 72 kJ/mol) under ambient light, forming peroxides. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA quantifies degradation products .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
